molecular formula C14H20ClNO3S B3971387 4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide

4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide

Cat. No.: B3971387
M. Wt: 317.8 g/mol
InChI Key: IZILJJGONAYQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of the chloro and ethoxy groups in its structure potentially enhances its biological activity and specificity.

Properties

IUPAC Name

4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-2-19-14-6-4-3-5-13(14)16-20(17,18)12-9-7-11(15)8-10-12/h7-10,13-14,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZILJJGONAYQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide typically involves the following steps:

    Preparation of 2-ethoxycyclohexylamine: This can be achieved by the ethoxylation of cyclohexylamine under controlled conditions.

    Formation of 4-chlorobenzenesulfonyl chloride: This is prepared by the chlorination of benzenesulfonyl chloride.

    Coupling Reaction: The final step involves the reaction of 2-ethoxycyclohexylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form 4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., methoxy derivatives.

    Oxidation: Oxidized forms of the sulfonamide.

    Hydrolysis: Corresponding amines and sulfonic acids.

Scientific Research Applications

4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in target cells, leading to therapeutic effects in conditions like cancer and glaucoma .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenesulfonamide
  • N-(2-ethoxycyclohexyl)benzenesulfonamide
  • 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide is unique due to the presence of both chloro and ethoxy groups, which can enhance its specificity and potency as an enzyme inhibitor compared to other similar compounds. This dual substitution can lead to improved binding affinity and selectivity for target enzymes, making it a valuable compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(2-ethoxycyclohexyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.